2-(3-Azetidinyl)ethanamine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H12N2 |
|---|---|
Molecular Weight |
100.16 g/mol |
IUPAC Name |
2-(azetidin-3-yl)ethanamine |
InChI |
InChI=1S/C5H12N2/c6-2-1-5-3-7-4-5/h5,7H,1-4,6H2 |
InChI Key |
LMDKYZLASPVWHX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CCN |
Origin of Product |
United States |
Significance of the Azetidine Heterocyclic Core in Contemporary Chemical Sciences
The azetidine (B1206935) ring, a four-membered saturated heterocycle containing a nitrogen atom, is an increasingly important structural motif in medicinal chemistry and materials science. rsc.orgresearchgate.net Its significance stems from a combination of factors, including its role as a bioisostere, its impact on the physicochemical properties of molecules, and its unique reactivity.
The ring-strain energy of azetidine is approximately 25.2 kcal mol⁻¹, which is comparable to that of cyclobutane (B1203170) and aziridine (B145994). researchgate.net This inherent strain endows azetidine-containing molecules with a degree of rigidity and a defined three-dimensional geometry, which can be advantageous for binding to biological targets. researchgate.net Despite this strain, the azetidine ring is notably more stable than the three-membered aziridine ring, allowing for easier handling and more selective chemical manipulations. rsc.orgresearchgate.net
In medicinal chemistry, the azetidine moiety is often employed as a "bioisostere," a chemical substituent that can replace another group within a biologically active molecule without significantly altering its essential biological activity. tcichemicals.combaranlab.org Azetidines are considered valuable bioisosteres for commonly used groups like piperidines, pyrrolidines, and even acyclic fragments. tcichemicals.comnih.govacs.org This substitution can lead to improvements in a compound's pharmacological profile.
The introduction of an azetidine ring can significantly influence a molecule's physicochemical properties. chemrxiv.orgnih.gov Its polar nature can enhance aqueous solubility, a crucial factor for drug delivery and bioavailability. tcichemicals.comnih.gov Furthermore, the three-dimensional character of the azetidine ring helps to increase the sp³ character of a molecule, moving away from the flat, planar structures that are sometimes associated with poor pharmacokinetic properties and toxicity. tcichemicals.com The stereochemistry of the azetidine ring is also a critical consideration, as different stereoisomers of a compound can exhibit distinct biological activities and reactivities. fiveable.me
The applications of azetidines are diverse, with their presence in natural products exhibiting cytotoxic and antibacterial activities, as well as in synthetic pharmaceuticals like the antihypertensive drug azelnidipine. mdpi.com Recent research has also explored their use in the development of inhibitors for targets such as the STAT3 transcription factor, highlighting their potential in oncology. nih.govnih.govacs.org Moreover, the azetidine structure has been investigated for its utility in creating polycyclic energetic materials, where it can increase the density and stability of the resulting compounds. rsc.org
Historical Context and Recent Advancements in Azetidine Research
Classical and Emerging Azetidine Ring Construction Strategies
The construction of the azetidine ring is pivotal for the synthesis of 2-(3-Azetidinyl)ethanamine and its analogues. The following sections delve into specific and widely employed synthetic strategies.
[2+2] cycloaddition reactions represent a powerful and direct approach for the synthesis of four-membered rings, including azetidines. acs.org This methodology typically involves the reaction of an imine with an alkene or a ketene (B1206846). The Staudinger synthesis, the reaction between a ketene and an imine, is a classic and versatile method for preparing β-lactams (azetidin-2-ones), which can subsequently be reduced to the corresponding azetidines. mdpi.com The reaction of imines with alkenes, known as the aza Paternò-Büchi reaction, can also yield azetidines, often under photochemical conditions. acs.org
Recent advancements have focused on expanding the scope and improving the efficiency and stereoselectivity of these reactions. For instance, the use of chiral catalysts has enabled the asymmetric synthesis of β-lactams. A notable example is the use of N-heterocyclic carbene (NHC) catalysts in the cycloaddition of ketenes to imines. Furthermore, visible-light-mediated intermolecular aza Paternò-Büchi reactions have been developed, utilizing the triplet state reactivity of oximes to achieve [2+2] cycloaddition with a broad range of alkenes under mild conditions. acs.org
| Reaction Type | Reactants | Product | Key Features |
| Staudinger Synthesis | Imine + Ketene | β-Lactam (Azetidin-2-one) | Versatile, classic method. mdpi.com |
| Aza Paternò-Büchi | Imine + Alkene | Azetidine | Often requires photochemistry. acs.org |
| Visible-light mediated | Oxime + Alkene | Azetidine | Mild conditions, broad scope. acs.org |
Ring contraction strategies provide an alternative pathway to azetidines, typically starting from more readily available five-membered heterocyclic precursors, such as pyrrolidines. A notable example is the Favorskii-type ring contraction of α-halo-γ-lactams. This reaction proceeds via a cyclopropanone (B1606653) intermediate, which then undergoes ring opening to afford an azetidine-3-carboxylic acid derivative.
A robust one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones has been developed to produce α-carbonylated N-sulfonylazetidines. google.com This method demonstrates good functional group tolerance, allowing for the incorporation of various nucleophiles like alcohols, phenols, and anilines with high efficiency. google.com
| Starting Material | Key Reagent/Condition | Product | Reported Yields |
| α-Bromo N-sulfonylpyrrolidinones | Potassium carbonate, Nucleophile (e.g., Methanol) | α-Carbonylated N-sulfonylazetidines | Up to 97% google.com |
Aza-Michael addition is a versatile and powerful method for constructing carbon-nitrogen bonds and has been effectively applied to the synthesis of azetidine derivatives. mdpi.com This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of precursors to this compound, this strategy is particularly relevant.
A key intermediate, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, can be synthesized via a Horner-Wadsworth-Emmons reaction of N-Boc-azetidin-3-one. mdpi.comnih.gov This α,β-unsaturated nitrile is an excellent Michael acceptor. The subsequent aza-Michael addition of an appropriate amine to this intermediate, followed by reduction of the nitrile group, provides a viable route to 3-substituted azetidines. The use of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often preferred to prevent undesired side reactions. mdpi.com
| Reactant 1 | Reactant 2 | Catalyst/Base | Product |
| N-Boc-azetidin-3-one | Diethyl (cyanomethyl)phosphonate | Potassium tert-butoxide | tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate nih.gov |
| tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate | NH-heterocycles | DBU | Functionalized 3-substituted 3-(acetoxymethyl)azetidines mdpi.com |
Intramolecular cyclization via aminolysis is a common and effective strategy for the formation of the azetidine ring. This typically involves a 1,3-difunctionalized propane (B168953) derivative where a terminal amine attacks an electrophilic carbon at the 3-position, displacing a leaving group.
A notable method involves the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines in high yields. nih.gov This reaction proceeds with high regioselectivity and tolerates a variety of functional groups. Another classical approach is the cyclization of γ-amino alcohols or their derivatives. For instance, the treatment of 1-benzhydryl-3-chloro-2-propanol with a base leads to the formation of 1-benzhydrylazetidin-3-ol (B14779).
A direct synthesis of 1,3-disubstituted azetidines can be achieved through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org
Photo-induced catalytic methods have emerged as a powerful tool in modern organic synthesis, offering mild and efficient pathways to complex molecules. In the context of azetidine synthesis, these methods have enabled novel transformations. Visible-light-mediated intermolecular [2+2] photocycloadditions, as mentioned earlier, provide a direct route to highly functionalized azetidines. acs.org
Furthermore, a photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has been reported for the production of azetidines. nih.gov This method proceeds via a [3+1] radical cascade cyclization, involving the formation of an α-aminoalkyl radical which then reacts with the alkyne. nih.gov Another innovative approach is the copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides, which yields azetidines with high regioselectivity. nih.gov
| Method | Reactants | Catalyst | Key Features |
| Visible-light [2+2] photocycloaddition | Oximes + Alkenes | Iridium photocatalyst | Mild conditions, broad scope acs.org |
| Radical [3+1] annulation | Aliphatic amines + Alkynes | Copper/photoredox catalyst | Forms highly functionalized azetidines nih.gov |
| Anti-Baldwin radical cyclization | Ynamides | Copper complex | High regioselectivity nih.gov |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecular architectures. Several MCRs have been developed for the synthesis of azetidine derivatives.
A copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides provides functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields under very mild conditions. bham.ac.uk Another example is the strain-release functionalization of azabicyclo[1.1.0]butanes (ABBs) in a multicomponent reaction to access functionalized azetidines with a C3 all-carbon quaternary center. magtech.com.cn
Synthesis of this compound
A direct and practical synthesis of the title compound's protected analogue, 2-(1-Benzhydrylazetidin-3-YL)ethanamine, involves the reduction of 3-cyanomethyl-1-benzhydryl azetidine. This reduction is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in a suitable solvent like tetrahydrofuran (B95107) (THF). The benzhydryl group serves as a protecting group for the azetidine nitrogen and can be removed in a subsequent step to yield the free amine.
The precursor, 3-cyanomethyl-1-benzhydryl azetidine, can be prepared from 1-benzhydrylazetidin-3-ol via conversion to a suitable leaving group (e.g., mesylate or tosylate) followed by nucleophilic substitution with a cyanide source.
A plausible synthetic route to this compound would therefore involve:
Protection of the azetidine nitrogen (e.g., with a Boc or benzhydryl group).
Introduction of a two-carbon chain with a nitrile or a masked amino group at the 3-position of the azetidine ring. A Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated nitrile is a viable strategy. nih.gov
Reduction of the nitrile or unmasking of the amino group.
Deprotection of the azetidine nitrogen.
Functionalization of Pre-existing Azetidine Ring Systems
The modification of an already formed azetidine ring is a versatile approach to introduce molecular complexity. This strategy leverages the inherent reactivity of the strained ring and allows for the late-stage diversification of azetidine scaffolds. Key methodologies in this area include stereoselective functionalizations, strain-driven reactions, nucleophilic ring-openings, and cross-coupling reactions.
Diastereoselective and Enantioselective Functionalization Techniques
The development of stereoselective methods to functionalize azetidines is crucial for the synthesis of chiral molecules with defined three-dimensional structures, which is of paramount importance in drug discovery.
Recent advances have focused on the direct and stereocontrolled functionalization of the azetidine core. For instance, iodine-mediated cyclization of homoallyl amines provides a diastereoselective route to cis-2,4-disubstituted azetidines. acs.orgnih.gov These iodo-azetidines can be further functionalized through nucleophilic displacement of the iodide, allowing for the introduction of various substituents with retention of stereochemistry. acs.orgnih.gov
Enantioselective functionalization of the α-C–H bonds of azetidines has been a significant challenge. However, a palladium-catalyzed C–H arylation of N-acyl thioamides has been developed, enabling the first enantioselective synthesis of α-aryl azetidines with excellent enantioselectivity (up to 98:2 er). nih.gov This method has been successfully applied to the parent azetidine, as well as to pyrrolidine (B122466) and piperidine (B6355638) systems. nih.gov
Furthermore, copper-catalyzed enantioselective boryl allylation of azetines has emerged as a powerful method for the synthesis of chiral 2,3-disubstituted azetidines. acs.org This reaction installs both a boryl and an allyl group across the C=C bond of the azetine with high enantioselectivity, creating two new stereogenic centers. The resulting boryl and allyl functionalities are versatile handles for further synthetic transformations. acs.org
| Technique | Substrate | Reagent/Catalyst | Product | Stereoselectivity | Ref. |
| Iodo-cyclization | Homoallyl amines | Iodine | cis-2,4-disubstituted azetidines | High diastereoselectivity | acs.orgnih.gov |
| C-H Arylation | N-acyl thioamides of azetidine | Pd-catalyst | α-aryl azetidines | up to 98:2 er | nih.gov |
| Boryl Allylation | Azetines | Cu/bisphosphine catalyst | 2-boryl-3-allyl-azetidines | High enantioselectivity | acs.org |
Strain-Release Homologation and Ring Expansion Reactions of Azetidines
The inherent ring strain of azetidines can be harnessed as a driving force for various chemical transformations, including homologation and ring expansion reactions, leading to the formation of larger and more complex heterocyclic systems.
A notable example of strain-release homologation is the reaction of boronic esters with azabicyclo[1.1.0]butane. nih.govacs.orgorganic-chemistry.org In this process, the highly strained azabicyclobutane is converted to its lithiated species, which then adds to a boronic ester. Subsequent N-protonation triggers a 1,2-migration with cleavage of the central C-N bond, relieving the ring strain and affording a homologated azetidinyl boronic ester. nih.govacs.orgorganic-chemistry.org This methodology is applicable to a wide range of boronic esters and proceeds with complete stereospecificity. nih.gov
Ring expansion reactions of azetidines provide access to larger nitrogen-containing heterocycles such as pyrrolidines, piperidines, and even azocanes. For instance, enantiomerically pure 2-alkenyl azetidines can undergo a ring expansion to N-alkyl-azocines upon reaction with activated alkynes. thieme-connect.com This transformation is believed to proceed through a nih.govnih.gov-sigmatropic rearrangement. thieme-connect.com Another approach involves the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines, which results in a formal [3+1] ring expansion to yield highly substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov
| Reaction Type | Starting Material | Reagent/Catalyst | Product | Key Feature | Ref. |
| Strain-Release Homologation | Boronic esters | Azabicyclo[1.1.0]butane | Azetidinyl boronic esters | Modular and stereospecific | nih.govacs.orgorganic-chemistry.org |
| Ring Expansion | 2-Alkenyl azetidines | Activated alkynes | N-alkyl-azocines | nih.govnih.gov-sigmatropic rearrangement | thieme-connect.com |
| [3+1] Ring Expansion | Bicyclic methylene aziridines | Rhodium-carbene | Methylene azetidines | High regio- and stereoselectivity | nih.gov |
Nucleophilic Ring-Opening Pathways of Activated Azetidines
The ring-opening of azetidines, particularly when activated by an electron-withdrawing group on the nitrogen atom, is a fundamental process for the synthesis of functionalized acyclic amines. These reactions are often regioselective and can proceed with high stereospecificity.
The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors. magtech.com.cn In general, for azetidines with an unsaturated substituent at the 2-position (e.g., aryl, vinyl), the nucleophile preferentially attacks the benzylic or allylic carbon due to stabilization of the developing charge in the transition state. magtech.com.cniitk.ac.in For 2-alkyl substituted azetidines, sterically demanding nucleophiles tend to attack the less substituted carbon atom. magtech.com.cn
Lewis acids are often employed to activate the azetidine ring towards nucleophilic attack. For example, zinc iodide (ZnI₂) can mediate the regioselective ring-opening of 2-aryl-N-tosylazetidines with halide ions to produce γ-haloamines. iitk.ac.in Similarly, Lewis acid-catalyzed ring-opening of chiral activated azetidines with alcohols has been shown to proceed via an Sₙ2 pathway, yielding nonracemic γ-amino ethers with high enantio- and diastereospecificity. acs.org The use of quaternary ammonium (B1175870) salts in these reactions can help to control partial racemization of the starting material. acs.org
| Azetidine Substrate | Nucleophile | Catalyst/Promoter | Product | Regioselectivity | Ref. |
| 2-Aryl-N-tosylazetidine | Halide ions | ZnI₂ | γ-Haloamine | Attack at the benzylic carbon | iitk.ac.in |
| Chiral activated azetidine | Alcohols | Lewis Acid | γ-Amino ether | Sₙ2 pathway | acs.org |
| Unsymmetric azetidines | Various nucleophiles | Lewis Acid/Quaternization | Linear amines | Controlled by electronic and steric effects | magtech.com.cnnih.gov |
Cross-Coupling Reactions Involving Azetidine Building Blocks
Cross-coupling reactions have revolutionized organic synthesis, and their application to azetidine building blocks has provided powerful tools for the construction of complex molecules. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the azetidine ring.
Palladium-catalyzed N-arylation reactions have been successfully employed to couple aryl or heteroaryl bromides with the parent azetidine, providing a direct route to a wide range of N-arylazetidines without cleavage of the four-membered ring. thieme-connect.com
More recently, a nickel-catalyzed decarboxylative cross-coupling reaction has been developed to access 2-heteroaryl azetidines. nih.govacs.orgacs.org This method utilizes commercially available or readily prepared redox-active N-hydroxyphthalimide (NHP) esters of azetidine-2-carboxylic acid and couples them with heteroaryl iodides under photoredox/nickel dual catalysis. nih.govacs.orgacs.org This "off-the-shelf" approach exhibits excellent functional group tolerance and provides access to novel saturated heterocyclic scaffolds that are valuable in medicinal chemistry. nih.govacs.org
| Cross-Coupling Reaction | Azetidine Substrate | Coupling Partner | Catalyst System | Product | Ref. |
| N-Arylation | Azetidine | Aryl/Heteroaryl bromides | Palladium catalyst | N-Arylazetidines | thieme-connect.com |
| Decarboxylative Coupling | Azetidine-2-NHP esters | Heteroaryl iodides | Nickel/Photoredox catalyst | 2-Heteroaryl azetidines | nih.govacs.orgacs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Azetidine Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For a molecule such as this compound, with its distinct chemical environments, a combination of one-dimensional and two-dimensional NMR experiments is essential for complete structural assignment.
Proton (¹H) NMR Spectroscopy for Chemical Environment Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their chemical environments within a molecule. In this compound, the protons on the azetidine ring, the ethyl side chain, and the amine groups will each exhibit characteristic chemical shifts and coupling patterns.
The protons on the azetidine ring are expected to be in a complex spin system. The methine proton at the C3 position will be coupled to the adjacent methylene protons of the ring and the ethyl side chain. The methylene protons of the azetidine ring (at C2 and C4) are diastereotopic and will likely appear as complex multiplets. The protons of the ethyl group will present as two multiplets, with the methylene group adjacent to the azetidine ring appearing at a lower field than the methylene group attached to the primary amine. The protons on the primary amine and the secondary amine of the azetidine ring are exchangeable and may appear as broad singlets; their chemical shift can be concentration and solvent-dependent. The use of D₂O can confirm these peaks as they will exchange with deuterium (B1214612) and disappear from the spectrum. docbrown.info
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H on azetidine N | 1.5 - 2.5 | br s | - |
| CH₂ (azetidine, C2 & C4) | 3.0 - 3.8 | m | - |
| CH (azetidine, C3) | 2.5 - 3.2 | m | - |
| CH₂ (ethyl, adjacent to azetidine) | 1.6 - 2.2 | m | - |
| CH₂ (ethyl, adjacent to NH₂) | 2.7 - 3.1 | t | ~6-7 |
| NH₂ (primary amine) | 1.0 - 2.0 | br s | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Determination
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., CH₃, CH₂, CH, quaternary). For this compound, four distinct carbon signals are expected.
The carbon atoms of the azetidine ring will appear in the aliphatic region. The C3 carbon, being a methine carbon attached to a nitrogen and another carbon, will have a specific chemical shift. The C2 and C4 carbons of the azetidine ring are equivalent in a simplified model but may show slight differences depending on the ring puckering and substitution, appearing in a similar region. The two carbons of the ethyl side chain will also have distinct signals. The carbon adjacent to the azetidine ring will be influenced by the ring strain and the nitrogen atom, while the carbon bonded to the primary amine will be shifted downfield due to the electronegativity of the nitrogen. docbrown.info
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 & C4 (azetidine) | 45 - 55 |
| C3 (azetidine) | 30 - 40 |
| CH₂ (ethyl, adjacent to azetidine) | 35 - 45 |
| CH₂ (ethyl, adjacent to NH₂) | 40 - 50 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Nitrogen-15 (¹⁵N) NMR Spectroscopy for Nitrogen Atom Characterization
Nitrogen-15 (¹⁵N) NMR spectroscopy, while less sensitive than ¹H or ¹³C NMR, provides direct information about the chemical environment of the nitrogen atoms. nih.gov In this compound, two distinct nitrogen signals would be expected: one for the secondary amine within the azetidine ring and one for the primary amine of the ethanamine side chain. The chemical shift of the azetidine nitrogen will be influenced by the ring strain and substitution. Generally, the nitrogen in a saturated heterocyclic ring like azetidine appears at a higher field compared to acyclic amines. ipb.pt The primary amine nitrogen will have a chemical shift typical for alkylamines.
Predicted ¹⁵N NMR Data for this compound
| Nitrogen Assignment | Predicted Chemical Shift (δ, ppm, relative to NH₃) |
| Secondary Amine (azetidine) | 20 - 40 |
| Primary Amine (ethanamine) | 0 - 20 |
Note: These are predicted values and may vary based on solvent and experimental conditions. The natural abundance of ¹⁵N is low, and specialized techniques may be required for detection. nih.gov
Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms within a molecule and for determining its stereochemistry.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to trace the proton-proton connectivities within the azetidine ring and along the ethyl side chain, confirming the sequence of the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached. It is invaluable for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for connecting different fragments of the molecule, for example, showing the correlation between the protons on the C3 of the azetidine ring and the carbons of the ethyl side chain, thus confirming the point of attachment.
Together, these 2D NMR techniques provide a comprehensive picture of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrational Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds of the primary and secondary amine groups, as well as C-H bonds.
The presence of a primary amine (-NH₂) is typically indicated by two medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. orgchemboulder.comrockymountainlabs.com A broad absorption due to N-H bending is also expected around 1580-1650 cm⁻¹. The secondary amine in the azetidine ring will show a single, weaker N-H stretching band in the same region (3300-3500 cm⁻¹). orgchemboulder.comrockymountainlabs.com C-N stretching vibrations for both aliphatic amines will appear in the fingerprint region, typically between 1020 and 1250 cm⁻¹. libretexts.org The C-H stretching of the methylene and methine groups will be observed around 2850-3000 cm⁻¹.
Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric) | Primary Amine | ~3350 - 3500 | Medium |
| N-H Stretch (symmetric) | Primary Amine | ~3250 - 3400 | Medium |
| N-H Stretch | Secondary Amine | ~3300 - 3500 | Weak-Medium |
| C-H Stretch | Aliphatic (CH, CH₂) | ~2850 - 3000 | Strong |
| N-H Bend (scissoring) | Primary Amine | ~1580 - 1650 | Medium-Strong |
| C-N Stretch | Aliphatic Amines | ~1020 - 1250 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Investigations
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.
For this compound, the molecular ion peak ([M]⁺) would be expected in the mass spectrum, confirming the molecular weight of the compound. Due to the presence of two nitrogen atoms, the molecular ion will have an even mass-to-charge ratio according to the nitrogen rule.
The fragmentation pattern will be characteristic of aliphatic amines. Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines and is expected to be a dominant process. miamioh.edu For the ethanamine side chain, this would result in the loss of an ethyl radical or cleavage between the two methylene groups. The azetidine ring can also undergo fragmentation, often initiated by cleavage at the C-C bonds adjacent to the nitrogen. The loss of small neutral molecules like ethylene (B1197577) from the ring is also a possibility.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Structure/Identity |
| 100 | [M]⁺˙ (Molecular Ion) |
| 85 | [M - CH₃]⁺ (Loss of a methyl group, less likely) |
| 71 | [M - C₂H₅]⁺ or cleavage of the ethyl side chain |
| 57 | Fragment from azetidine ring cleavage |
| 44 | [CH₂=NH₂]⁺ (from cleavage of the ethylamine (B1201723) side chain) |
| 30 | [CH₂=NH₂]⁺ (common fragment for primary amines) |
Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy orbitals (typically bonding or non-bonding) to higher-energy anti-bonding orbitals. The wavelength of maximum absorbance (λmax) and the intensity of the absorption are highly dependent on the molecular structure, particularly the presence of chromophores and the extent of conjugation.
For a simple, saturated amine like This compound , which lacks significant π-systems, the expected electronic transitions are primarily of the n→σ* type. masterorganicchemistry.com These transitions involve exciting an electron from a non-bonding orbital (the lone pair on the nitrogen atoms) to a sigma anti-bonding orbital (σ*). Such transitions are typically high in energy and occur at short wavelengths, often below the 200 nm cutoff of standard UV-Vis spectrophotometers. Consequently, a UV-Vis spectrum of the parent compound in a solvent like ethanol (B145695) is not expected to show significant absorbance in the 200–800 nm range.
However, the azetidine scaffold is often incorporated into larger, more complex molecules where the nitrogen atom can influence or be part of a conjugated system. nih.gov For instance, derivatization of the ethanamine nitrogen or the azetidine nitrogen with an aromatic or carbonyl-containing group introduces π-orbitals. This creates new, lower-energy electronic transitions, such as π→π* and n→π, which are readily observable in the UV-Vis spectrum. masterorganicchemistry.com The n→π transitions, which involve the promotion of a lone-pair electron to a π* orbital, are typically weaker than π→π* transitions. masterorganicchemistry.com
The influence of such derivatization on the UV-Vis spectrum is illustrated in the table below, which presents hypothetical data based on the analysis of related azetidine-containing fluorescent purine (B94841) analogs. nih.gov
| Compound/Derivative | Functional Group | Expected Transition Types | Typical λmax (nm) | Molar Absorptivity (ε) |
| This compound | Saturated Amine | n→σ | < 200 | Low |
| N-Benzoyl-2-(3-azetidinyl)ethanamine | Amide (C=O) | n→π, π→π | ~230-270 | Moderate |
| N-(4-Nitrophenyl)-2-(3-azetidinyl)ethanamine | Aromatic Nitro | π→π | > 300 | High |
This table presents expected values for illustrative purposes based on established spectroscopic principles for analogous compounds.
Elemental Analysis for Compositional Verification of Novel Azetidine Compounds
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a pure organic compound. This method provides a crucial check on the empirical and molecular formula of a newly synthesized compound, such as This compound . The experimentally determined percentages are compared against the theoretically calculated values based on the proposed chemical structure. A close agreement (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. rsc.org
The molecular formula for This compound is C₅H₁₂N₂. Based on this formula, the theoretical elemental composition can be calculated. Experimental analysis of a purified sample would be expected to yield values that closely match these theoretical percentages, confirming the successful synthesis of the target molecule.
Below is a data table comparing the theoretical composition of This compound with a set of representative experimental results that would be considered acceptable for verification.
| Element | Theoretical Mass % (C₅H₁₂N₂) | Representative Experimental Mass % |
| Carbon (C) | 59.94% | 59.81% |
| Hydrogen (H) | 12.10% | 12.18% |
| Nitrogen (N) | 27.97% | 27.91% |
The verification of compound structure through such analysis is a standard procedure in the synthesis of new azetidine derivatives and other novel chemical entities. rsc.orgresearchgate.net
X-ray Crystallography for Solid-State Structural Determination
The application of X-ray crystallography to a suitable crystal of This compound would reveal:
Absolute Stereochemistry: If a chiral synthesis was performed, the absolute configuration of the stereocenter at the C3 position of the azetidine ring could be determined.
Ring Conformation: The degree of puckering of the azetidine ring and the dihedral angle would be precisely measured.
Bond Parameters: Exact bond lengths (e.g., C-N, C-C) and angles within the azetidine and ethanamine moieties would be established.
Intermolecular Interactions: The crystal packing would show any hydrogen bonding or other intermolecular forces present in the solid state.
While a specific crystal structure for the parent compound This compound is not publicly documented in the surveyed literature, analysis of related azetidine derivatives provides expected values for key structural parameters. The structures of numerous complex molecules containing the azetidine ring have been confirmed using this method. rsc.orgacs.org
The following table presents typical bond lengths and angles for an azetidine ring, derived from crystallographic data of related structures.
| Parameter | Description | Typical Value |
| C-N Bond Length | Bond distance between carbon and nitrogen in the ring | 1.47 - 1.49 Å |
| C-C Bond Length | Bond distance between carbons in the ring | 1.53 - 1.56 Å |
| C-N-C Bond Angle | Angle within the azetidine ring | ~88° - 90° |
| C-C-C Bond Angle | Angle within the azetidine ring | ~86° - 88° |
| Puckering Angle | Dihedral angle defining the ring's non-planarity | 10° - 35° |
These values are representative and can vary based on the substituents attached to the azetidine ring.
Structure Activity Relationship Sar Studies of Azetidine Containing Compounds
Conformational Restriction and Bioisosteric Replacements within Azetidine (B1206935) Scaffolds
The primary advantage of incorporating an azetidine ring into a molecule is the conformational restriction it imposes. enamine.net Unlike flexible aliphatic chains, the rigid four-membered ring limits the number of accessible conformations, which can lead to increased potency and selectivity for a specific biological target. enamine.net This rigidity is a key feature in fragment-based drug design, where pre-defined spatial orientation of molecular fragments can decrease the entropy of binding and enhance affinity. enamine.net For instance, in a study of dipeptide inhibitors of the human cytomegalovirus (HCMV), the conformational restriction induced by a 2-azetidine residue was identified as influential on the molecules' activity. nih.gov
The azetidine scaffold is also frequently employed as a bioisostere, a chemical substituent that retains similar biological properties to the group it replaces. It has been successfully used to replace other cyclic systems or acyclic fragments to improve pharmacokinetic profiles. researchgate.netnih.gov
Key applications of azetidine as a bioisostere include:
Replacement for larger rings: Azetidines can serve as smaller, more compact mimics of larger heterocycles like piperidine (B6355638) or morpholine, potentially improving properties such as solubility while maintaining necessary interactions with a target. tcichemicals.comnih.gov
Increasing three-dimensionality: Replacing planar aromatic rings or flat acyclic systems with the three-dimensional azetidine scaffold can disrupt planarity. tcichemicals.com This is often desirable as excessive planarity in drug candidates has been linked to poor bioavailability and toxicity. tcichemicals.com
Modulating Physicochemical Properties: The inclusion of the polar nitrogen atom within the strained ring allows for fine-tuning of properties like lipophilicity and aqueous stability. acs.orgrsc.org
For example, bioisosteric replacement of ketones with azetidines has emerged as a strategy to access novel chemical spaces with improved pharmacokinetic profiles. researchgate.net Similarly, the pentafluorosulfanyl amine (N–SF5) group has been proposed as a bioisosteric replacement for N-tBu groups, and its incorporation into an azetidine ring demonstrated enhanced lipophilicity and high aqueous stability. acs.org
Impact of Substitution Patterns on the Azetidine Ring on Research Outcomes
The substitution pattern on the azetidine ring is a critical determinant of a compound's biological activity. The position, number, and nature of substituents can drastically alter a molecule's interaction with its target.
In a study focused on developing GABA uptake inhibitors, researchers evaluated azetidine derivatives substituted at both the 2- and 3-positions with carboxylic or acetic acid moieties. nih.gov The results showed that the substitution pattern was crucial for potency and selectivity towards different GABA transporter subtypes (GAT-1 and GAT-3). Azetidin-2-ylacetic acid derivatives bearing a lipophilic 4,4-diphenylbutenyl moiety exhibited the highest potency at the GAT-1 transporter. nih.gov
Another study explored the effects of conformational restriction by introducing a 3-aryl-azetidine moiety at the C-terminus of TZT-1027, an analogue of the potent antitumor agent dolastatin 10. mdpi.com While these analogues showed excellent antiproliferative activities in vitro, the results suggested that conformational restriction at the C-terminus might not be beneficial for in vivo activity in this specific series, as all target compounds showed weaker activity than TZT-1027 itself. mdpi.com
The following table summarizes the impact of substitution patterns in selected studies:
| Compound Series | Substitution Site | Substituent Type | Impact on Activity | Reference |
|---|---|---|---|---|
| GABA Uptake Inhibitors | C-2 | Acetic acid with 4,4-diphenylbutenyl moiety | High potency at GAT-1 transporter (IC50 = 2.83 µM) | nih.gov |
| GABA Uptake Inhibitors | C-3 | Carboxylic acid with tris(4-methoxyphenyl)methoxy]ethyl moiety | Most potent GAT-3 inhibitor in the series (IC50 = 15.3 µM) | nih.gov |
| TZT-1027 Analogues | C-3 | 3-Aryl-azetidine | Moderate to excellent antiproliferative activity in vitro, but weaker than parent compound | mdpi.com |
| H3R Agonists | C-3 | Amino group | Introduction of 3-amino-azetidine moiety led to potent, non-imidazole H3R agonists | acs.org |
Modifications at N- and C-Terminal Positions in Azetidine-Peptide Conjugates
In SAR studies of azetidine-containing dipeptides as HCMV inhibitors, specific terminal modifications were found to be essential for antiviral activity. nih.gov The research identified that a benzyloxycarbonyl moiety at the N-terminus and an aliphatic or unsubstituted C-carboxamide group at the C-terminus were absolute requirements for activity. nih.gov
The introduction of a 3-aminoazetidine (3-AAz) subunit into small macrocyclic peptides offers a unique handle for late-stage functionalization. researchgate.netnih.gov This strategy allows for modifications directly at the azetidine nitrogen after the main peptide backbone has been synthesized and cyclized. researchgate.netnih.gov This can be achieved through chemoselective deprotection and substitution at the azetidine nitrogen or via a "click-based" approach, enabling the attachment of various functional groups like dyes or biotin (B1667282) tags. researchgate.netnih.gov Such modifications are crucial for creating molecular probes to study peptide localization and interaction.
Common Terminal Modifications and Their Effects:
N-Terminal Acetylation: This modification removes the positive charge from the N-terminus, which can increase the peptide's stability against degradation by aminopeptidases and better mimic the structure of native proteins. lifetein.comsigmaaldrich.com
C-Terminal Amidation: Neutralizing the negative charge of the C-terminal carboxyl group through amidation can prevent enzymatic degradation by carboxypeptidases, enhance receptor binding, and prolong the peptide's biological activity. lifetein.com
Influence of Hydrophobic and Electronic Environments on Azetidine Derivative Activity
The interplay between the hydrophobic and electronic properties of azetidine derivatives is fundamental to their biological activity. Modifying the substituents on the azetidine ring can alter a molecule's lipophilicity, polarity, and electronic distribution, thereby affecting its solubility, membrane permeability, and binding affinity.
The importance of lipophilicity was highlighted in the development of azetidine-based GABA uptake inhibitors. nih.gov Derivatives with highly lipophilic residues, such as the 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moieties, showed the highest potency, suggesting that a significant hydrophobic interaction is crucial for binding to the GAT-1 transporter. nih.gov
Conversely, in other contexts, increasing hydrophilicity is desired. The introduction of azetidine-containing heterospirocycles has been shown to substantially increase the water solubility and cell permeability of fluorophores without compromising their performance. researchgate.net This strategy enhances key properties by modulating the electronic environment of the donor-acceptor type fluorophore. researchgate.net
The electronic nature of the substituents also plays a direct role. A study on STAT3 inhibitors found that replacing a phenyl ring with a more polar heterocycle like 3-pyridyl could be tolerated, maintaining potency while potentially improving physicochemical properties. acs.org Furthermore, the development of N-SF5 azetidines as potential bioisosteres demonstrated that this strongly electron-withdrawing group could enhance lipophilicity while ensuring the compound remains stable in aqueous environments. acs.org
Stereochemical Considerations in Azetidine-Based SAR Research
Stereochemistry is a critical factor in the SAR of azetidine-based compounds, as the three-dimensional arrangement of atoms can dictate how a molecule fits into a chiral biological target such as an enzyme or receptor. The synthesis and evaluation of individual stereoisomers are often necessary to identify the most active and selective agent. nih.gov
In the development of N-acylethanolamine acid amidase (NAAA) inhibitors featuring a β-lactone ring, the relative stereochemistry at the α- and β-positions was investigated. nih.gov These studies of diastereomerically pure compounds revealed that the cis configuration was generally preferred for chemical and plasma stability, while increased steric bulk at the β-position, although negatively affecting inhibitory potency, improved stability. nih.gov
Further emphasizing the importance of stereoisomers, another study focused on the stereocontrolled synthesis and pharmacological evaluation of the four stereoisomers of azetidine-2,3-dicarboxylic acid at NMDA receptors. researchgate.net Evaluating each isomer separately is crucial because they can exhibit vastly different pharmacological profiles, with one isomer acting as an agonist while another might be an antagonist or inactive. The impact of stereochemistry on the physical properties of azetidine-based materials has also been demonstrated in other fields, underscoring the versatility and efficiency of synthetic strategies that can control these outcomes. nih.gov The challenges in synthesizing functionalized azetidines often include the introduction of multiple stereocenters. researchgate.net
Computational Chemistry and Theoretical Investigations of Azetidine Systems
Density Functional Theory (DFT) Calculations for Azetidine (B1206935) Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and elucidate reaction mechanisms. For azetidine-containing compounds like 2-(3-Azetidinyl)ethanamine, DFT calculations can map out the potential energy surface for various reactions, such as N-alkylation, acylation, or ring-opening reactions. acs.org
By calculating the energies of reactants, products, and transition states, researchers can determine activation barriers and reaction kinetics. nih.gov For instance, DFT studies on the decomposition of 1,3,3-trinitroazetidine (B1241384) have identified different pathways for HONO elimination, with calculated barrier heights correlating with experimental activation energies. researchgate.net Similarly, DFT has been employed to rationalize the stereoselective synthesis of 2-arylazetidines, confirming that kinetically controlled pathways are favored over thermodynamically more stable products. acs.orgnih.gov These computational insights are crucial for optimizing synthetic routes and predicting the outcomes of reactions involving the azetidine core. mit.edu For example, in the cycloaddition reactions forming azetidines, DFT can distinguish between stepwise radical-mediated and concerted pathways. mdpi.com
| Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Key Finding |
|---|---|---|---|
| Ring Opening (Cationic) mdpi.com | DFT (B3LYP) | ~15-20 | Oxidation significantly lowers the ring-opening barrier. |
| Ring Opening (Anionic) mdpi.com | DFT (B3LYP) | <5 | One-electron reduction dramatically facilitates ring opening. |
| α-Lithiation nih.govuniba.it | DFT | Low Barrier | Reveals configurational instability of the lithiated intermediate. |
| HONO Elimination researchgate.net | B3LYP/6-31+G(d,p) | ~35-40 | Predicts competitive reaction pathways for decomposition. |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to screen virtual libraries of compounds against a biological target, such as a protein or enzyme. For derivatives of this compound, docking simulations can predict how these molecules might bind to the active site of a therapeutic target, providing insights into their potential biological activity. proquest.comresearchgate.net
The process involves generating various conformations of the ligand and fitting them into the binding pocket of the receptor. A scoring function is then used to estimate the binding affinity for each pose, ranking the potential efficacy of the compounds. For example, azetidine-2-one derivatives have been studied via molecular docking against targets like the MAO-A enzyme for antidepressant activity and the Enoyl-acyl carrier protein reductase for antitubercular activity. proquest.comvistas.ac.in These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, guiding the rational design of more potent and selective inhibitors. researchgate.netvistas.ac.in
| Azetidine Scaffold | Protein Target | Docking Software | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|---|
| Azetidine-2-one derivative vistas.ac.in | Enoyl-acyl carrier protein reductase | AutoDock | -7.5 to -9.0 | Hydrogen bonding, Hydrophobic interactions |
| Indole-azetidine hybrid proquest.com | MAO-A Enzyme | k-nearest neighbor genetic algorithm | Not specified | Intermolecular interactions at the active site |
| Oxazetidine derivative jmpas.com | Human A2A Adenosine receptor | Vlife MDS 4.6 | Not specified | Excellent binding potentials |
| Azetidine amide derivative acs.org | STAT3 | Not specified | High affinity (KD ~880 nM) | Direct binding |
Conformational Analysis and Energy Landscape Mapping of Azetidine Rings
Studies on L-azetidine-2-carboxylic acid have shown that the four-membered ring can adopt different puckered structures depending on the peptide backbone. nih.gov The ring pucker can also be influenced by substituents; for example, computational studies on fluorinated azetidine derivatives revealed that the ring pucker inverts when the nitrogen atom is charged, favoring a conformation where the fluorine atom is closer to the positive charge. researchgate.net This conformational control is vital in medicinal chemistry and organocatalysis. Understanding the energy landscape allows chemists to predict the most stable conformers and design molecules that present the desired three-dimensional arrangement of functional groups for optimal target interaction.
| Property | Method | Typical Calculated Value | Significance |
|---|---|---|---|
| Ring Puckering Angle researchgate.net | X-ray Crystallography / DFT | ~10-20 degrees | Defines the non-planar structure of the ring. |
| N-Inversion Barrier uniba.it | DFT | Lower than aziridines | Indicates greater conformational flexibility compared to 3-membered rings. |
| Conformational Energy Difference (puckered states) | Ab initio / DFT nih.gov | 1-5 kcal/mol | Determines the population of different conformers at equilibrium. |
Quantum Chemical Calculations for Prediction of Reactivity and Selectivity
Quantum chemical calculations provide fundamental insights into the electronic properties of molecules, which govern their reactivity and selectivity. For this compound, these methods can predict sites susceptible to electrophilic or nucleophilic attack and explain the regioselectivity observed in chemical reactions.
Analyses of Frontier Molecular Orbitals (HOMO and LUMO) and molecular electrostatic potential (MESP) surfaces are common approaches. researchgate.net The HOMO indicates regions likely to donate electrons (nucleophilic sites), while the LUMO indicates regions likely to accept electrons (electrophilic sites). The MESP map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) areas. These calculations have been used to explain Baldwin's rules in the context of azetidine synthesis and to understand the photoreduction and photo-oxidation behavior of azetidine derivatives in DNA repair models. nih.govmdpi.com Such predictive models are invaluable for designing new reactions and understanding complex chemical transformations. researchgate.net
| Property | Computational Method | Information Gained |
|---|---|---|
| HOMO-LUMO Energy Gap researchgate.net | DFT | Indicates chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MESP) researchgate.net | DFT | Identifies sites for electrophilic and nucleophilic attack. |
| Atomic Charges | DFT | Quantifies the electron distribution on each atom. |
| First Hyperpolarizability researchgate.net | DFT | Predicts non-linear optical properties. |
Molecular Dynamics Simulations for Azetidine-Containing Biomolecule Interactions
While molecular docking provides a static picture of binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. researchgate.net MD simulations are used to study the stability of binding poses predicted by docking, the influence of solvent molecules, and the conformational changes that occur in both the ligand and the target upon binding. researchgate.net
For a ligand containing the this compound scaffold, an MD simulation would place the docked complex in a simulated physiological environment (water, ions) and calculate the forces on every atom over billions of small time steps. The resulting trajectory reveals how the ligand and protein move and adapt to each other. For instance, MD simulations have been used to parameterize the proline analogue azetidine-2-carboxylic acid (Aze) for use in protein simulations. nih.gov These simulations demonstrated that incorporating Aze into a peptide chain increases the propensity for trans-to-cis isomerization, which can significantly alter the peptide's structure and function. nih.gov Such simulations are essential for validating docking results and gaining a deeper understanding of the molecular recognition process. researchgate.net
| Simulation System | Force Field | Key Findings |
|---|---|---|
| Azetidine-derivative ligand in protein active site researchgate.net | AMBER, CHARMM, GROMOS | Assesses binding stability, calculates binding free energy (MM-PBSA). |
| Azetidine-2-carboxylic acid in pentapeptides nih.gov | gromos56a3 | Reveals increased trans→cis isomerization compared to proline. |
| Azetidine-containing peptide in water nih.gov | GROMOS | Evaluates hydrogen bonding potential and interactions with solvent. |
Role of Azetidines in Medicinal Chemistry and Chemical Biology Research
Azetidine (B1206935) Derivatives as Conformationally Restricted Amino Acid Surrogates and Peptidomimetics
The incorporation of conformationally restricted amino acids is a prominent strategy in drug design and development, aiming to create peptidomimetics with improved metabolic stability and defined secondary structures. lifechemicals.com Azetidine-based amino acids, such as azetidine-2-carboxylic acid (Aze), serve as effective surrogates for natural amino acids, particularly proline. lifechemicals.comacs.org The rigid four-membered ring introduces significant conformational constraints into a peptide backbone, influencing its three-dimensional structure. cgl.org.cn
Research has shown that the presence of an azetidine ring can induce specific secondary structures. For instance, studies on model tetrapeptides demonstrated that azetidine residues are effective at stabilizing γ-turn-like conformations. cgl.org.cn This contrasts with the five-membered ring of proline, which tends to induce β-turns. cgl.org.cn The ability to force a peptide into a specific conformation makes azetidine derivatives versatile tools for defining the bioactive conformation of peptides. cgl.org.cn The development of non-natural azetidine-based amino acids unlocks new features in protein engineering by allowing for precise modifications to the secondary structure of peptide chains. acs.org The partial replacement of proline with L-azetidine-2-carboxylic acid in recombinant polypeptides has been shown to alter the resulting polymer's structure, allowing it to adopt a β-sheet conformation in the solid state. acs.org
Application of Azetidine Scaffolds in Constrained Peptide Design
Constraining the geometry of peptides is a crucial tactic for improving their therapeutic properties, such as stability and target affinity. Azetidine scaffolds are increasingly used to create cyclic peptides and other constrained structures. The 3-aminoazetidine (3-AAz) subunit has been introduced as a novel turn-inducing element that facilitates the efficient synthesis of small head-to-tail cyclic peptides. researchgate.net The incorporation of this unit into linear peptide precursors has been shown to greatly improve the cyclization efficiency of tetra-, penta-, and hexapeptides under standard reaction conditions. researchgate.net
A key advantage of using azetidine scaffolds is their stability and the potential for late-stage functionalization. Peptides containing the strained four-membered azetidine ring can undergo deprotection of other amino acid side chains with strong acid without degradation of the core scaffold. researchgate.net Furthermore, the azetidine nitrogen can be used for subsequent modifications, such as the attachment of dyes for imaging or biotin (B1667282) for targeting applications, allowing for the creation of multifunctional peptide-based molecules. researchgate.net The introduction of a 3-AAz unit into a cyclohexapeptide has also been demonstrated to improve its stability against proteases compared to the corresponding non-azetidine-containing macrocycle. researchgate.net This highlights the utility of azetidine scaffolds in developing more robust and versatile peptide-based therapeutics. nih.gov
Strategies for Developing Azetidine-Based Chemical Probes for Biological Systems
The development of diverse chemical libraries is essential for probe and drug discovery. Azetidine-based scaffolds are valuable core structures for generating these libraries due to their unique three-dimensional shapes and chemical properties. nih.gov Strategies in diversity-oriented synthesis (DOS) have been employed to create collections of skeletally and stereochemically diverse azetidine-based compounds. nih.govresearchgate.net These strategies involve the synthesis and diversification of a densely functionalized azetidine ring system to access a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov
An important consideration in designing chemical probe libraries, especially for targeting the central nervous system (CNS), is the optimization of physicochemical properties to ensure blood-brain barrier penetration. nih.gov Synthetic pathways can be designed to produce azetidine-based scaffolds with favorable "drug-like" parameters, such as molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA). nih.govresearchgate.net Furthermore, late-stage modification of azetidine-containing macrocycles via the azetidine nitrogen allows for the attachment of various tags, including dyes, which can be used for imaging and other biological probe applications. researchgate.net The versatility and efficiency of modern synthetic strategies, such as the visible-light-mediated aza Paternò-Büchi reaction, are expanding the accessibility of densely functionalized azetidines for developing new materials and probes for various industries, including pharmaceuticals. chemrxiv.orgnih.gov
Enzymatic Inhibition Studies of Azetidine Analogues and their Mechanisms
Azetidine scaffolds have been successfully utilized in the design of potent and selective enzyme inhibitors. The rigid structure of the azetidine ring can help to lock a molecule into a conformation that is optimal for binding to an enzyme's active site.
One notable example is the development of azetidine-based inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer. nih.gov Medicinal chemistry efforts led to the discovery of azetidine compounds that irreversibly bind to STAT3 and inhibit its DNA-binding activity with IC₅₀ values in the sub-micromolar to low micromolar range. nih.gov These compounds were found to act in a time-dependent manner, consistent with a covalent binding mechanism. nih.gov Similarly, azetidine analogues have been designed to inhibit STAT3 DNA-binding activity in vitro in a dose-dependent manner. acs.org
The azetidine-2,4-dione (B14163061) (4-oxo-β-lactam) scaffold has been investigated for designing inhibitors of human leukocyte elastase (HLE), a serine protease involved in inflammatory diseases. researchgate.net These compounds act as covalent inhibitors through a reversible mechanism where they acylate the active site serine residue. researchgate.net A novel 4-oxo-β-lactam derivative was found to be a potent slow-tight binding inhibitor of HLE, with a second-order rate constant of 1.46 x 10⁶ M⁻¹s⁻¹. researchgate.net
Additionally, azetidine derivatives have been identified as inhibitors of mycolic acid biosynthesis in Mycobacterium tuberculosis, which is detailed further in the antimicrobial section. nih.gov
Table 1: Enzymatic Inhibition by Azetidine Analogues
| Compound/Series | Target Enzyme | Inhibition Data | Mechanism | Reference |
|---|---|---|---|---|
| H172 | STAT3 | IC₅₀ = 0.38 µM | Irreversible, Covalent | nih.gov |
| H182 | STAT3 | IC₅₀ = 0.98 µM | Irreversible, Covalent | nih.gov |
| H120 | STAT3 | IC₅₀ = 1.75 µM | Irreversible, Covalent | nih.gov |
| H105 | STAT3 | IC₅₀ = 2.07 µM | Irreversible, Covalent | nih.gov |
| Azetidine-2,4-dione 3 | Human Leukocyte Elastase (HLE) | k_inact/K_i = 1.46 x 10⁶ M⁻¹s⁻¹ | Covalent, Reversible | researchgate.net |
Receptor Modulation by Azetidine-Containing Ligands in Biological Assays
Azetidine-containing ligands have been shown to modulate the function of various receptors, demonstrating their utility in developing targeted therapeutics. The constrained nature of the azetidine ring can confer high affinity and selectivity for specific receptor subtypes.
Stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) have been evaluated for their activity at N-methyl-D-aspartate (NMDA) receptors. nih.gov In radioligand binding assays, the L-trans-ADC stereoisomer showed the highest affinity (Kᵢ = 10 µM), followed by the D-cis-ADC stereoisomer (Kᵢ = 21 µM). nih.govresearchgate.net Electrophysiological studies revealed that L-trans-ADC acts as an agonist, with the highest potency at the NR1/NR2D subtype (EC₅₀ = 50 µM). nih.govresearchgate.net
In the field of nicotinic acetylcholine (B1216132) receptors (nAChRs), sazetidine-A has emerged as a novel ligand with a unique pharmacological profile. nih.gov It binds with very high affinity and selectivity to the α4β2 nAChR subtype (Kᵢ ≈ 0.5 nM). nih.gov Rather than acting as a traditional agonist or antagonist, sazetidine-A functions as a "silent desensitizer," potently blocking receptor function after pre-incubation (IC₅₀ ≈ 30 nM) by binding with high affinity to the desensitized state of the receptor without first activating it. nih.gov
Furthermore, a series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines were developed as high-affinity non-imidazole agonists for the histamine (B1213489) H₃ receptor, demonstrating the role of the azetidine side chain in achieving effective receptor activation. acs.org
Table 2: Receptor Modulation by Azetidine-Containing Ligands
| Ligand | Receptor Target | Binding Affinity (Kᵢ) | Functional Potency (EC₅₀ / IC₅₀) | Mode of Action | Reference |
|---|---|---|---|---|---|
| L-trans-ADC | NMDA Receptor | 10 µM | 50 µM (at NR1/NR2D) | Agonist | nih.govresearchgate.net |
| D-cis-ADC | NMDA Receptor | 21 µM | 230 µM (at NR1/NR2D) | Partial Agonist | nih.govresearchgate.net |
| Sazetidine-A | α4β2 nAChR | ~0.5 nM | ~30 nM | Silent Desensitizer | nih.gov |
Development of Antiviral Agents Featuring Azetidine Moieties
The search for new antiviral agents is a critical area of pharmaceutical research, and heterocyclic compounds, including those with azetidine moieties, are actively being investigated. nih.gov The rigid azetidine scaffold can be incorporated into larger molecules to orient functional groups in a way that interferes with viral replication processes. researchgate.net
While specific research on 2-(3-azetidinyl)ethanamine as an antiviral is not detailed in the provided context, related aziridine (B145994) compounds have been explored. For example, N-(2-aminoethyl)-1-aziridineethanamine has been investigated for its potential activity against the SARS coronavirus by inhibiting the angiotensin-converting enzyme 2 (ACE2), a receptor used by the virus for cell entry. nih.gov This suggests that small, strained nitrogen-containing heterocycles are of interest in antiviral research.
The development of broad-spectrum antiviral agents often involves screening libraries of diverse chemical structures. nih.gov The inclusion of azetidine derivatives in such screening campaigns could lead to the identification of novel antiviral leads. The synthesis of nucleoside analogues containing other nitrogen heterocycles, like 1,2,3-triazoles, has yielded compounds with activity against influenza A and Coxsackievirus B3, demonstrating the potential of heterocyclic chemistry in this field. nih.gov Given these related findings, azetidine moieties represent a promising structural motif for inclusion in future antiviral drug discovery programs. researchgate.netmdpi.commdpi.com
Investigation of Antimicrobial Mechanisms Involving Azetidine Scaffolds
Azetidine derivatives have emerged as a potent new class of antimicrobial agents, particularly against multidrug-resistant (MDR) pathogens. A series of azetidine compounds, termed BGAz, were identified from a whole-cell phenotypic screen and demonstrated potent bactericidal activity against drug-sensitive Mycobacterium tuberculosis and MDR-TB, with MIC₉₉ values below 10 µM. nih.gov
Crucially, these compounds appear to act via a novel mechanism, as they did not give rise to specific resistance in mycobacterial model organisms. nih.gov Mode of action studies indicated that the BGAz compounds inhibit mycobacterial growth by interfering with the biogenesis of the cell envelope, specifically by arresting late-stage mycolic acid biosynthesis. nih.gov This mechanism is distinct from that of existing mycobacterial cell wall inhibitors. nih.gov
The antimicrobial activity of other azetidine-containing structures has also been reported. Azetidin-2-one (B1220530) (β-lactam) derivatives fused with quinoline (B57606) scaffolds have been synthesized and tested for antibacterial and antifungal activity. researchgate.netorientjchem.org Certain compounds in this class showed significant activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as the fungus Candida albicans. researchgate.netorientjchem.org The results suggest that the azetidin-2-one ring is a key pharmacophore that can be combined with other heterocyclic systems to generate new antimicrobial agents. researchgate.netnih.govmdpi.commdpi.com
Table 3: Antimicrobial Activity of Azetidine Derivatives
| Compound/Series | Target Organism(s) | Activity (MIC) | Proposed Mechanism | Reference |
|---|---|---|---|---|
| BGAz series | Mycobacterium tuberculosis (drug-sensitive and MDR) | MIC₉₉ < 10 µM | Inhibition of mycolic acid biosynthesis | nih.gov |
| AZT b2, AZT b3 | S. aureus, E. coli | Potent activity (unspecified MIC) | Not specified | researchgate.net |
| AZT g2, AZT g3 | S. aureus, E. coli | Potent activity (unspecified MIC) | Not specified | researchgate.net |
Oxidative Stress Modulation by Azetidine Derivatives in in vitro Models
The four-membered nitrogen-containing heterocyclic ring system of azetidine is a significant scaffold in medicinal chemistry, offering a unique three-dimensional structure that can be exploited for the design of novel therapeutic agents. While the biological activities of azetidine derivatives are diverse, ranging from antibacterial to anticancer effects, their role in the modulation of oxidative stress is an area of growing interest. researchgate.net Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases. Consequently, compounds that can modulate oxidative stress hold considerable therapeutic potential.
In vitro studies have demonstrated that certain azetidine derivatives possess notable antioxidant properties. These compounds often exert their effects through various mechanisms, including the scavenging of free radicals and the modulation of cellular antioxidant defense systems. For instance, a novel azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), has been shown to exhibit anti-inflammatory and antioxidative effects in amyloid β-treated primary microglial cells. nih.gov Treatment with KHG26792 was found to downregulate the levels of protein oxidation, lipid peroxidation, and ROS. nih.gov
Furthermore, studies on azetidin-2-one (β-lactam) derivatives have revealed their potential as antioxidants. A series of newly synthesized N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides demonstrated excellent antioxidant activity in ferric reducing power, total antioxidant activity, and DPPH radical scavenging assays. nih.gov In some cases, the antioxidant activity of these synthetic derivatives was comparable to that of ascorbic acid, a well-known antioxidant. nih.gov The mechanism of action for the antioxidant properties of these derivatives is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it.
The structural features of azetidine derivatives play a crucial role in their antioxidant capacity. The presence of specific substituent groups on the azetidine ring can significantly influence their ability to scavenge free radicals. For example, the introduction of aromatic rings and phenolic hydroxyl groups can enhance the antioxidant activity due to the resonance stabilization of the resulting radical and the ease of hydrogen atom donation.
Despite the promising antioxidant activities observed for various substituted azetidine derivatives, there is a notable lack of research on the oxidative stress modulation properties of the specific compound This compound . A thorough review of the scientific literature reveals no studies that have investigated the in vitro antioxidant effects or the capacity of this compound to modulate oxidative stress pathways. Therefore, while the broader class of azetidine derivatives shows potential in this area, the specific contribution of This compound remains to be elucidated.
The following table summarizes the in vitro antioxidant activity of selected azetidine derivatives from the literature:
| Azetidine Derivative | in vitro Model/Assay | Key Findings |
| 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) | Amyloid β-treated primary microglial cells | Downregulated protein oxidation, lipid peroxidation, and reactive oxygen species (ROS) levels. nih.gov |
| N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides | DPPH radical scavenging assay, Ferric reducing power assay, Total antioxidant activity assay | Exhibited excellent antioxidant activity, with some derivatives showing activity comparable to ascorbic acid. nih.gov |
Applications of Azetidine Derivatives in Catalysis and Materials Science Research
Chiral Azetidine (B1206935) Ligands in Asymmetric Synthetic Transformations
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Chiral azetidine derivatives have emerged as effective ligands and organocatalysts for a variety of asymmetric transformations since the early 1990s. chemistry-chemists.com Their rigid, four-membered ring structure provides a well-defined stereochemical environment around a metal center, which is crucial for achieving high levels of enantioselectivity.
While "2-(3-Azetidinyl)ethanamine" itself has not been extensively documented as a chiral ligand in the reviewed literature, its structure contains the key features of a bidentate N,N'-ligand, analogous to other chiral diamines successfully employed in asymmetric synthesis. The synthesis of chiral, non-racemic azetidines is a well-established field, often starting from chiral precursors or employing asymmetric synthesis strategies. nih.govresearchgate.net For a molecule like this compound, the chirality would be centered at the 3-position of the azetidine ring.
These chiral azetidine-based ligands have been successfully applied in a range of metal-catalyzed reactions, including but not limited to:
Henry Reactions: Copper-catalyzed Henry (nitroaldol) reactions have been shown to proceed with high enantiomeric excess (>99% e.e.) when using single enantiomer, 2,4-cis-disubstituted amino azetidines as ligands. acs.org The rigidity and concave nature of the azetidine scaffold are believed to create a well-defined chiral pocket that dictates the stereochemical outcome of the reaction. acs.org
Friedel-Crafts Alkylations: Chiral azetidine-derived ligands have been utilized to induce asymmetry in Friedel-Crafts alkylation reactions. chemistry-chemists.comnih.gov
Michael-Type Additions: The application of these ligands extends to Michael-type additions, where they have demonstrated efficacy in controlling the stereochemistry of the conjugate addition. chemistry-chemists.comnih.gov
Addition of Diethylzinc (B1219324) to Aldehydes: N-substituted-azetidinylmethanols have been employed as chiral catalysts, achieving high levels of enantioselectivity in the addition of diethylzinc to both aromatic and aliphatic aldehydes. chemistry-chemists.com
The effectiveness of these ligands is often attributed to the formation of a rigid chelate complex with the metal catalyst, which in turn provides a highly organized chiral environment for the reactants. The substituents on both the azetidine ring and the nitrogen atom can be modified to fine-tune the steric and electronic properties of the ligand, thereby optimizing the enantioselectivity for a specific transformation.
| Chiral Azetidine Ligand Type | Asymmetric Transformation | Metal Catalyst | Reported Enantiomeric Excess (e.e.) |
|---|---|---|---|
| 2,4-cis-disubstituted amino azetidines | Henry Reaction | Copper(II) | Up to >99% |
| N-substituted-azetidinyl(diphenylmethyl)methanols | Diethylzinc addition to aldehydes | Zinc(II) | High |
| General Azetidine-derived ligands | Friedel-Crafts Alkylation | Various | Not specified |
| General Azetidine-derived organocatalysts | Michael-type reactions | N/A (Metal-free) | Not specified |
Azetidines as Precursors for Novel Polymerization Processes
The ring strain inherent in the azetidine structure makes it susceptible to ring-opening polymerization (ROP), providing a pathway to synthesize polyamines. Both cationic and anionic ROP mechanisms have been explored for azetidine and its derivatives, leading to polymers with varying structures and properties. chemrxiv.org
The polymerization of unsubstituted azetidine, typically via cationic ring-opening polymerization (CROP), results in the formation of hyperbranched poly(propylenimine) (PPI) or poly(trimethylenimine) (PTMI). researchgate.netsemanticscholar.org This process is often initiated by acids, where the azetidine ring is protonated, followed by nucleophilic attack by another monomer molecule. nih.gov The higher basicity of the monomer compared to the resulting polymer chain often leads to chain transfer reactions, resulting in a branched polymer architecture. researchgate.netsemanticscholar.org
For a substituted monomer like "this compound," several polymerization pathways can be envisioned. The primary amine of the ethanamine side chain could potentially act as an initiator for the ROP of other cyclic monomers. More directly, the azetidine ring itself can participate in polymerization. The N-H bond within the azetidine ring can be activated, or the ring can be opened cationically.
Anionic ring-opening polymerization (AROP) of azetidines has also been investigated, particularly for N-sulfonyl activated azetidines. This method can offer better control over the polymerization process, leading to linear polymers with defined molecular weights and narrow dispersities. researchgate.net The reductive removal of the sulfonyl groups can then yield linear poly(trimethylenimine). researchgate.net
The resulting polyamines from azetidine polymerization have applications in various fields, including:
CO2 Adsorption: Branched poly(propylenimine) synthesized from azetidine has been investigated for its utility in composite adsorbents for CO2 capture.
Chelation and Materials Templating: The amine functionalities along the polymer backbone can act as chelating agents for metal ions and can be used in the templating of materials. chemrxiv.org
Coatings: Polyamines derived from azetidines have potential applications in antibacterial and antimicrobial coatings. chemrxiv.org
| Azetidine Monomer Type | Polymerization Method | Resulting Polymer | Key Polymer Characteristics |
|---|---|---|---|
| Unsubstituted Azetidine | Cationic Ring-Opening Polymerization (CROP) | Hyperbranched Poly(propylenimine) (PPI) | Branched structure, used in CO2 capture |
| N-sulfonylazetidines | Anionic Ring-Opening Polymerization (AROP) | Linear Poly(N-sulfonylazetidine) | Controlled molecular weight, narrow dispersity |
| N-(p-tolylsulfonyl)azetidine & N-(o-tolylsulfonyl)azetidine | Anionic Ring-Opening Copolymerization | Linear Poly(trimethylenimine) (after deprotection) | First route to LPTMI with controlled properties researchgate.net |
| 1-alkyl-3-hydroxyazetidines (as acrylate (B77674) esters) | Free Radical Polymerization | Poly(acrylates) with pendant azetidine groups | Reactive polymers, can be cross-linked medwinpublishers.com |
Integration of Azetidine-Containing Structures in the Design of Energetic Materials
The design of new energetic materials seeks to achieve a balance of high performance (e.g., high detonation velocity and pressure) and acceptable sensitivity and thermal stability. The incorporation of strained ring systems is a known strategy to increase the energy content of a molecule. The azetidine ring, with its significant ring strain, can release additional energy upon decomposition, thereby enhancing the performance of the energetic material. nih.gov
Several key advantages of integrating azetidine structures into energetic materials have been identified:
Increased Energy Content: The strain energy of the four-membered ring contributes to a higher heat of formation, which is a critical parameter for energetic performance. nih.gov
Higher Density: The introduction of azetidine moieties, particularly when functionalized with nitro groups, can lead to an increase in the crystal density of the material, which is directly related to its detonation performance. nih.govchemrxiv.org
A well-known example of an azetidine-based energetic material is 1,3,3-trinitroazetidine (B1241384) (TNAZ), which is more powerful than the benchmark explosive RDX. chemistry-chemists.comnih.gov Recent research has focused on combining the azetidine scaffold with other nitrogen-rich heterocycles, such as triazoles, to create novel polycyclic energetic compounds with high thermal stability and performance. nih.gov For example, new triazolyl polycyclic compounds have been synthesized through nucleophilic substitution reactions with 3,3-dinitroazetidine (B175035) (DNAZ). nih.gov
Photochemical methods, such as the aza Paternò-Büchi reaction, are being explored for the scalable synthesis of densely functionalized azetidines. acs.orgchemrxiv.orgresearchgate.net This strategy allows for the creation of various regio- and stereoisomers, enabling the tuning of physical properties like melting point, which is crucial for applications such as melt-castable explosives. acs.orgchemrxiv.org The resulting nitroazetidine materials have shown improved densities, oxygen balances, detonation pressures, and velocities compared to some state-of-the-art materials. chemrxiv.org
A compound like "this compound" could serve as a precursor for new energetic materials. The primary and secondary amine functionalities are sites for the introduction of explosophoric nitro groups (N-nitration) to form nitramines. Further functionalization could potentially lead to a new class of energetic plasticizers or melt-castable explosives.
| Azetidine-Based Energetic Compound | Key Features | Potential Application |
|---|---|---|
| 1,3,3-Trinitroazetidine (TNAZ) | High density (1.84 g/cm³), high performance | Melt-castable explosive, replacement for TNT chemistry-chemists.com |
| Polycyclic Triazolyl-Azetidines | High nitrogen content, high decomposition temperature (>200 °C) nih.gov | Thermally stable energetic materials |
| Nitroazetidines via Photochemistry | Tunable physical properties (e.g., melting point), improved detonation performance chemrxiv.org | Solid melt-castable explosives, liquid propellant plasticizers acs.orgchemrxiv.org |
| 3,3-Dinitroazetidine (DNAZ) derivatives | Building block for high-nitrogen compounds, improves density and enthalpy of formation nih.gov | Precursor for advanced energetic materials |
Q & A
Q. What are the optimal synthetic routes for 2-(3-Azetidinyl)ethanamine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution. For example:
- Reductive Amination : Reacting azetidine-3-carbaldehyde with ethylenediamine under hydrogenation (H₂/Pd-C) yields the primary amine. Adjusting solvent polarity (e.g., methanol vs. THF) and temperature (25–60°C) can optimize yield .
- Nucleophilic Substitution : Using 3-azetidinyl bromide with a protected ethanamine derivative (e.g., Boc-ethanamine) in DMF at 80°C, followed by deprotection with TFA .
Key Metrics : Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane) and confirm purity by HPLC (>95%).
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Expect signals for azetidine protons (δ 3.2–3.5 ppm, multiplet) and ethanamine NH₂ (δ 1.5–2.0 ppm, broad).
- ¹³C NMR : Azetidine carbons (δ 45–50 ppm), ethanamine carbons (δ 35–40 ppm) .
- IR : Stretch frequencies for NH₂ (~3350 cm⁻¹) and azetidine C-N (~1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 115.1) .
Advanced Research Questions
Q. How does the conformational flexibility of the azetidine ring influence the compound’s interactions with biological targets?
- Methodological Answer :
- Perform DFT calculations (e.g., Gaussian 16) to analyze ring puckering and energy barriers for inversion. Compare with X-ray crystallography data (if available) to validate computational models .
- Case Study : Azetidine derivatives show restricted rotation, enhancing binding affinity to G-protein-coupled receptors (GPCRs) by stabilizing chair-like conformations .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Systematic Analysis :
Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies.
Evaluate stereochemical purity: Enantiomers may exhibit divergent activities (e.g., (R)- vs. (S)-isomers in dopamine receptor binding) .
Use molecular docking (AutoDock Vina) to predict binding modes and identify critical residues (e.g., Ser193 in TAAR1) .
- Example : Discrepancies in serotonin receptor affinity may arise from differences in protonation states (pH 7.4 vs. 6.8) .
Q. What strategies mitigate instability of this compound in aqueous solutions?
- Methodological Answer :
- Salt Formation : Prepare hydrochloride salts (e.g., using HCl/Et₂O) to enhance solubility and stability .
- Formulation : Use lyophilization with cryoprotectants (trehalose, mannitol) for long-term storage.
- Degradation Study : Monitor via LC-MS under accelerated conditions (40°C/75% RH) to identify degradation products (e.g., oxidation at the azetidine ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
